molecular formula C9H8BrCl3 B14675079 (1-Bromo-3,3,3-trichloropropyl)benzene CAS No. 34372-27-5

(1-Bromo-3,3,3-trichloropropyl)benzene

Cat. No.: B14675079
CAS No.: 34372-27-5
M. Wt: 302.4 g/mol
InChI Key: GYXDKVQPLSJHKZ-UHFFFAOYSA-N
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Description

(1-Bromo-3,3,3-trichloropropyl)benzene is an organic compound with the molecular formula C9H8BrCl3 and is a valuable synthetic building block in research and development . This benzyl-substituted reagent features both bromine and trichloromethyl functional groups on a propane chain, making it a versatile intermediate for organic synthesis. Its structure suggests potential applications in the development of novel pharmaceuticals and agrochemicals, where it could be utilized in coupling reactions, as a precursor for more complex molecular architectures, or in materials science research. The presence of multiple halogen atoms provides distinct reactive sites for nucleophilic substitution and metal-halogen exchange, offering researchers a flexible starting point for constructing specialized chemical libraries. The compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting. Specific mechanistic and detailed application data for this compound may be limited in the current scientific literature.

Properties

CAS No.

34372-27-5

Molecular Formula

C9H8BrCl3

Molecular Weight

302.4 g/mol

IUPAC Name

(1-bromo-3,3,3-trichloropropyl)benzene

InChI

InChI=1S/C9H8BrCl3/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

GYXDKVQPLSJHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(Cl)(Cl)Cl)Br

Origin of Product

United States

Structural Classification and Nomenclature

(1-Bromo-3,3,3-trichloropropyl)benzene is a member of the polyhalogenated organic compounds, a class of substances characterized by the presence of multiple halogen atoms. wikipedia.org Its structure features a benzene (B151609) ring attached to a three-carbon propyl chain, which is substituted with one bromine atom and three chlorine atoms.

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for haloalkanes and haloarenes provides a clear description of its structure. byjus.comopenstax.orglibretexts.org The parent hydrocarbon is benzene substituted with a propyl group. The numbering of the propyl chain begins at the carbon attached to the benzene ring. Therefore, the bromine atom is at position 1, and the three chlorine atoms are at position 3 of the propyl chain. This leads to the systematic name (1-Bromo-3,3,3-trichloropropyl)benzene .

Structurally, it can be classified as a haloalkane derivative of an aromatic hydrocarbon. The presence of a bromine atom at the benzylic position—the carbon atom adjacent to the benzene ring—confers specific reactivity to the molecule. masterorganicchemistry.com The trichloromethyl group at the other end of the propyl chain also significantly influences the compound's chemical behavior.

Table 1: Structural and Chemical Identity of (1-Bromo-3,3,3-trichloropropyl)benzene

PropertyValue
Molecular Formula C₉H₈BrCl₃
Molecular Weight 302.42 g/mol
CAS Number 34372-27-5
IUPAC Name (1-Bromo-3,3,3-trichloropropyl)benzene
Synonyms Benzene, (1-bromo-3,3,3-trichloropropyl)-

Significance As a Polyhalogenated Organic Compound in Synthetic Chemistry

Polyhalogenated organic compounds are of considerable interest in synthetic chemistry due to the diverse reactivity imparted by the halogen atoms. wikipedia.org (1-Bromo-3,3,3-trichloropropyl)benzene serves as a valuable reactive intermediate in the synthesis of a variety of organic molecules, with notable applications in the preparation of agrochemicals and pharmaceuticals. chemimpex.com

The significance of this compound stems from its two distinct reactive centers:

The Benzylic Bromide: The carbon-bromine bond at the benzylic position is relatively weak and susceptible to nucleophilic substitution and elimination reactions. masterorganicchemistry.comkhanacademy.org This allows for the introduction of a wide range of functional groups at this position. The stability of the resulting benzylic carbocation or radical intermediate further enhances its reactivity. masterorganicchemistry.com

The Trichloromethyl Group: The three chlorine atoms on the terminal carbon significantly influence the acidity of the adjacent C-H bonds and can participate in various transformations, including radical reactions and reductions.

This dual reactivity makes (1-Bromo-3,3,3-trichloropropyl)benzene a versatile building block for constructing more complex molecular architectures. For instance, the benzylic bromide can be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond, while the trichloromethyl group can be subsequently modified.

Historical Context and Evolution of Research Interest

The development of organohalogen chemistry dates back to the 19th century with the first synthesis of compounds like chloroform (B151607) in 1831 and the discovery of the Wurtz reaction. byjus.com The 20th century saw a surge in the synthesis and application of polyhalogenated compounds, driven by the discovery of their utility as insecticides, refrigerants, and solvents. byjus.comscribd.com For example, the insecticidal properties of DDT (dichloro-diphenyl-trichloroethane) were discovered in 1939. byjus.com

While the specific historical details of the first synthesis of (1-Bromo-3,3,3-trichloropropyl)benzene are not extensively documented in readily available literature, its emergence can be situated within the broader expansion of synthetic methodologies in the mid-20th century. The development of free-radical reactions and a deeper understanding of benzylic reactivity were crucial for the synthesis of such compounds. wikipedia.org

Research interest in organobromine compounds has evolved significantly over the decades. wikipedia.orgcardiff.ac.uk Initially valued for their relative stability and ease of introduction into organic molecules, their role as versatile intermediates in coupling reactions and as precursors to organometallic reagents has become increasingly prominent. wikipedia.orgcardiff.ac.uk The study of polyhalogenated compounds like (1-Bromo-3,3,3-trichloropropyl)benzene is driven by the ongoing need for novel building blocks in medicinal and agricultural chemistry. chemimpex.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3,3,3 Trichloropropyl Benzene

A thorough analysis of the molecular structure of (1-Bromo-3,3,3-trichloropropyl)benzene necessitates the use of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman) are principal methods for providing detailed information on the compound's atomic connectivity, chemical environment, and functional groups. While complete experimental spectra for this specific compound are not widely available in published literature, a detailed predictive analysis based on established spectroscopic principles can be conducted to elucidate its structural features.

Theoretical and Computational Chemistry Studies of 1 Bromo 3,3,3 Trichloropropyl Benzene

Electronic Structure Calculations

Detailed electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. However, no specific studies employing common computational methods for (1-Bromo-3,3,3-trichloropropyl)benzene have been published.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory is a widely used computational method for determining the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. Such calculations would provide crucial information on bond lengths, bond angles, and dihedral angles. For (1-Bromo-3,3,3-trichloropropyl)benzene, a DFT study would elucidate the influence of the bulky and electronegative trichloromethyl and bromo groups on the geometry of the propyl chain and its orientation relative to the benzene (B151609) ring. At present, no such geometric parameters or minimized energy values for this specific molecule are available in the literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energies and spatial distributions of the HOMO and LUMO indicate where a molecule is likely to act as an electron donor or acceptor, respectively. An FMO analysis of (1-Bromo-3,3,3-trichloropropyl)benzene would offer insights into its susceptibility to nucleophilic or electrophilic attack. Without computational studies, the energies of these orbitals and their distribution across the molecule remain unknown.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propyl chain in (1-Bromo-3,3,3-trichloropropyl)benzene suggests the existence of multiple conformations (different spatial arrangements of the atoms). Understanding these conformations and the energy barriers between them is crucial for a complete picture of the molecule's behavior.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics are computational techniques well-suited for exploring the conformational landscape of flexible molecules. These methods could be used to simulate the dynamic behavior of (1-Bromo-3,3,3-trichloropropyl)benzene, identifying the most prevalent conformations and the pathways for interconversion between them. Regrettably, no such simulation studies have been published for this compound.

Identification of Stable Conformations and Rotational Barriers

A key output of conformational analysis is the identification of stable, low-energy conformers and the energy barriers that hinder rotation around single bonds. For (1-Bromo-3,3,3-trichloropropyl)benzene, this would involve mapping the potential energy surface as a function of the rotation around the C-C bonds of the propyl chain. This would reveal the most stable shapes of the molecule and the energy required to change between them. As with the other areas of theoretical study, there is no available data on the stable conformations or rotational barriers for this molecule.

Computational Spectroscopy

Computational spectroscopy serves as a powerful tool in the theoretical study of molecules, providing insights into their structural and electronic properties. For (1-Bromo-3,3,3-trichloropropyl)benzene, these methods allow for the prediction and interpretation of its spectroscopic signatures, which are crucial for its identification and characterization.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic compounds. Computational chemistry enables the ab initio prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), which can be compared with experimental data to confirm the molecular structure.

The prediction of ¹H and ¹³C NMR chemical shifts for (1-Bromo-3,3,3-trichloropropyl)benzene can be achieved using various computational methods, with Density Functional Theory (DFT) being a popular choice. The process typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Hypothetical Predicted ¹H and ¹³C NMR Data for (1-Bromo-3,3,3-trichloropropyl)benzene

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for (1-Bromo-3,3,3-trichloropropyl)benzene, estimated based on typical values for similar chemical environments. These values would be obtained from computational models and would require experimental verification.

Atom Hypothetical Predicted Chemical Shift (δ, ppm) Multiplicity Hypothetical Predicted Coupling Constant (J, Hz)
H (aromatic)7.2 - 7.5Multiplet-
H (benzylic)5.2 - 5.6Doublet of doubletsJ(H-H) ≈ 7-9
H (methylene)3.0 - 3.4Multiplet-
C (aromatic, substituted)138 - 142Singlet-
C (aromatic)127 - 130Doublet-
C (benzylic, C-Br)55 - 60Doublet-
C (methylene)45 - 50Triplet-
C (-CCl₃)95 - 100Singlet-

This data is illustrative and generated for educational purposes based on chemical principles. Actual values would need to be determined through specific computational studies and validated experimentally.

Factors influencing the accuracy of these predictions include the choice of the functional, the basis set, and the treatment of solvent effects. For instance, intramolecular hydrogen bonding and the conformational characteristics of the molecule can significantly affect the chemical shifts.

Simulation of Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities.

The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constant matrix. Diagonalizing this matrix yields the vibrational frequencies. The intensities of IR bands are related to the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability.

Hypothetical Predicted Vibrational Frequencies for (1-Bromo-3,3,3-trichloropropyl)benzene

Below is a table of hypothetical, representative vibrational frequencies for (1-Bromo-3,3,3-trichloropropyl)benzene, along with their descriptions. These frequencies are typically calculated using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) and may be scaled to better match experimental data. researchgate.net

Hypothetical Frequency (cm⁻¹) Vibrational Mode Description Expected IR Intensity Expected Raman Intensity
3100 - 3000Aromatic C-H stretchingMediumStrong
2950 - 2850Aliphatic C-H stretchingMediumMedium
1600 - 1450Aromatic C=C stretchingMedium-StrongMedium-Strong
1450 - 1300C-H bendingMediumMedium
800 - 700C-Cl stretching (asymmetric)StrongMedium
700 - 600C-Cl stretching (symmetric)MediumStrong
650 - 550C-Br stretchingStrongMedium
750 - 700Aromatic C-H out-of-plane bendingStrongWeak

This data is illustrative and generated for educational purposes based on chemical principles. Actual values would need to be determined through specific computational studies and validated experimentally.

The comparison of simulated and experimental spectra can aid in the assignment of vibrational bands and provide confidence in the determined molecular structure. researchgate.net

Reaction Mechanism Modeling

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For (1-Bromo-3,3,3-trichloropropyl)benzene, modeling can elucidate the pathways of its potential reactions, such as nucleophilic substitution or elimination.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a reaction mechanism involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Computational methods can locate transition state structures using various algorithms. Once a transition state is found, its identity is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govmdpi.com

Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This involves following the path of steepest descent from the transition state down to the reactants and products, thereby confirming that the located transition state indeed connects the desired minima on the potential energy surface. nih.gov

Prediction of Kinetic and Thermodynamic Control in Reactions

Computational modeling can predict the relative stability of products and the activation energies required to form them, which allows for the assessment of whether a reaction is under kinetic or thermodynamic control.

Thermodynamic Control: The product distribution is determined by the relative Gibbs free energies of the products. The most stable product will be the major product. This is typically favored at higher temperatures where the reaction is reversible.

Kinetic Control: The product distribution is determined by the relative activation energies of the competing pathways. The product formed via the lowest energy transition state will be the major product. This is favored at lower temperatures where the reaction is irreversible.

For a hypothetical reaction of (1-Bromo-3,3,3-trichloropropyl)benzene, such as a substitution reaction, the energies of the reactants, transition states, and products for different pathways would be calculated.

Hypothetical Energy Profile for a Reaction of (1-Bromo-3,3,3-trichloropropyl)benzene

Species Pathway A (Kinetic Product) Pathway B (Thermodynamic Product)
Reactants00
Transition State+15+20
Products-10-25

All energies are in kcal/mol and are illustrative. Actual values would require specific computational studies.

In this hypothetical scenario, Pathway A would be kinetically favored due to its lower activation energy, while Pathway B would lead to the thermodynamically more stable product.

Solvent Effects in Computational Studies

Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either explicit or implicit solvation models.

Explicit Solvation: Individual solvent molecules are included in the calculation. This approach is computationally expensive but can capture specific solvent-solute interactions like hydrogen bonding.

Implicit Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. liverpool.ac.uk This approach is computationally less demanding and is often sufficient for capturing the bulk effects of the solvent.

For reactions involving (1-Bromo-3,3,3-trichloropropyl)benzene, the choice of solvent could influence the stability of charged intermediates or transition states, thereby altering the reaction pathway and product distribution. Computational studies incorporating solvent effects are therefore crucial for making accurate predictions that can be compared with experimental results in solution.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

(1-Bromo-3,3,3-trichloropropyl)benzene is recognized as a reactive intermediate for the synthesis of various organic compounds. lookchem.com The presence of multiple halogen atoms at different positions on the propyl chain, along with the phenyl group, offers several sites for chemical modification.

While specific examples of complex organic scaffolds synthesized from (1-Bromo-3,3,3-trichloropropyl)benzene are not extensively documented in peer-reviewed journals, its downstream products indicate its utility in creating more intricate structures. The compound can undergo elimination and substitution reactions to generate unsaturated and cyclized molecules. For instance, it is a precursor to compounds such as 1-chloro-2,2-dimethyl-1-(2-phenylethynyl)cyclopropane and 2-(phenylethynyl)-3-vinyloxirane, suggesting its role in the formation of cyclopropane (B1198618) and oxirane rings, which are important scaffolds in medicinal chemistry and natural product synthesis. lookchem.com

There is currently no specific information available in the scientific literature detailing the use of (1-Bromo-3,3,3-trichloropropyl)benzene as a building block for the construction of macrocycles and oligomers.

Derivatization and Functionalization for Novel Compound Development

The reactivity of the carbon-bromine and carbon-chlorine bonds, as well as the potential for substitution on the aromatic ring, makes (1-Bromo-3,3,3-trichloropropyl)benzene a candidate for derivatization and functionalization.

The primary documented derivatives of (1-Bromo-3,3,3-trichloropropyl)benzene are products of elimination reactions. Treatment of the parent compound can yield (E)- and (Z)-isomers of 3,3,3-trichloro-1-phenylpropene. lookchem.com This transformation suggests that the bromine atom can be selectively removed along with a proton from the adjacent carbon to form a double bond.

Derivative Chemical Formula Molecular Weight CAS Number
(E)-3,3,3-trichloro-1-phenylpropeneC₉H₇Cl₃221.5176707-82-9
(Z)-3,3,3-trichloro-1-phenylpropeneC₉H₇Cl₃221.5191083-81-7

This table is generated based on the downstream products listed for (1-Bromo-3,3,3-trichloropropyl)benzene. lookchem.com

Detailed strategies for the selective modification of the halogenated substituents of (1-Bromo-3,3,3-trichloropropyl)benzene are not well-documented. However, the known downstream products allow for some inferences. The formation of 3,3,3-trichloro-1-phenylpropene indicates a higher reactivity of the bromine atom in elimination reactions compared to the chlorine atoms of the trichloromethyl group. lookchem.com This differential reactivity is a common theme in organohalogen chemistry, where the weaker carbon-bromine bond is more readily cleaved than the stronger carbon-chlorine bond.

Specific methodologies for the introduction of diverse functional groups onto the aromatic ring of (1-Bromo-3,3,3-trichloropropyl)benzene have not been found in the available literature. In general, the phenyl group of similar compounds can undergo electrophilic aromatic substitution reactions, but the specific conditions and outcomes for this particular molecule are not documented.

Utilization in Specialized Chemical Sectors

The unique combination of functional groups in (1-Bromo-3,3,3-trichloropropyl)benzene makes it a candidate for use as a building block in the creation of a variety of value-added chemicals.

Brominated and chlorinated organic compounds are fundamental in the synthesis of many active ingredients for agrochemicals, such as fungicides, herbicides, and insecticides. google.comgoogle.com These halogenated intermediates are often crucial for introducing specific functionalities that enhance the biological activity and selectivity of the final product. For instance, compounds like 1-bromo-3,5-dichlorobenzene (B43179) and 1,2,3-trichloro-5-bromo-benzene are recognized as important starting materials for fungicides and other biologically active compounds. google.comgoogle.com

The general role of such intermediates in agrochemical synthesis is outlined in the following table:

Role of Halogenated IntermediatesDescription
Introduction of Active Moieties The halogen atoms can be replaced or can influence the electronic properties of the molecule to create a desired biological effect.
Building Block for Complex Structures They serve as a scaffold upon which more complex molecular architectures can be constructed through various organic reactions.
Enhancement of Efficacy The presence of halogens can increase the lipophilicity of a molecule, aiding its penetration into target organisms.

While direct examples of agrochemicals synthesized from (1-Bromo-3,3,3-trichloropropyl)benzene are not prominently documented, its structural motifs are indicative of its potential as a precursor in this field. lookchem.com

In the pharmaceutical industry, halogenated compounds are frequently used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). lookchem.comchemimpex.com The carbon-bromine bond, in particular, is a versatile functional group that can participate in a wide array of chemical transformations to build the complex molecular frameworks of modern drugs. The synthesis of various pharmaceuticals, including those targeting neurological disorders, often involves brominated intermediates. chemimpex.com

The utility of brominated intermediates in API synthesis can be summarized as follows:

Synthetic UtilityReaction Type
Carbon-Carbon Bond Formation Suzuki, Stille, and Heck coupling reactions.
Carbon-Heteroatom Bond Formation Buchwald-Hartwig amination, etherification reactions.
Grignard Reagent Formation For subsequent nucleophilic addition to carbonyl compounds.

(1-Bromo-3,3,3-trichloropropyl)benzene, with its reactive bromine atom, could theoretically be employed in these and other synthetic strategies to produce novel pharmaceutical compounds. lookchem.com

Halogenated aromatic compounds are also significant in the field of materials science, serving as precursors for polymers and other advanced materials. chemimpex.com They are used in the creation of materials such as liquid crystals, flame retardants, and organic electronic materials. The introduction of halogen atoms can modify the properties of polymers, for instance, by enhancing thermal stability or flame retardancy. chemimpex.com

The potential applications of halogenated precursors in materials science are highlighted below:

Material TypeRole of Halogenated Precursor
Specialty Polymers Can be incorporated as a monomer to impart specific properties.
Functional Materials Used in the synthesis of organic semiconductors and liquid crystals.
Resins Contributes to the thermal and chemical resistance of the final material. chemimpex.com

Given these established applications for analogous compounds, (1-Bromo-3,3,3-trichloropropyl)benzene could be explored as a precursor for new polymers and materials with tailored properties.

Environmental Implications and Atmospheric Chemistry of Halogenated Organic Compounds

Pathways of Formation and Release into the Environment

Halogenated organic compounds are introduced into the environment from both natural and anthropogenic sources. Natural sources include marine algae, fungi, and other organisms that can produce a variety of chlorinated and brominated compounds. For instance, some marine organisms are known to synthesize halogenated phenols and other aromatic compounds. nih.gov However, for a complex, synthetic-appearing molecule like (1-Bromo-3,3,3-trichloropropyl)benzene, natural formation is highly improbable.

The primary route of entry into the environment for (1-Bromo-3,3,3-trichloropropyl)benzene is expected to be anthropogenic. Halogenated hydrocarbons are widely used as intermediates in the chemical industry for the synthesis of a range of products, including pesticides and pharmaceuticals. ebrd.comnih.gov Specifically, this compound is identified as a chemical intermediate in pesticide production. reformchem.com The manufacturing process of certain pesticides involves the synthesis of biologically active molecules from raw materials and chemical intermediates, which can lead to the generation of various by-products and emissions. ebrd.com

The synthesis of dinitroaniline herbicides, such as trifluralin, involves multi-step chemical reactions with halogenated intermediates. google.comscribd.comresearchgate.net While the exact synthesis pathway for pesticides utilizing (1-Bromo-3,3,3-trichloropropyl)benzene is not publicly detailed, its structure suggests it could be a precursor or intermediate in the production of complex agrochemicals. Therefore, its presence in the environment would almost certainly be linked to industrial activities.

Emissions of halogenated organic compounds from industrial activities can occur at various stages, including manufacturing, formulation, packaging, and waste disposal. ebrd.com For a chemical intermediate like (1-Bromo-3,3,3-trichloropropyl)benzene, potential emission sources include:

Manufacturing Facilities: Fugitive emissions from process equipment such as reactors, distillation columns, valves, and pumps are a primary source of release. researchgate.net Incomplete reaction or side reactions during the synthesis process can also lead to the presence of the intermediate in waste streams.

Pesticide Formulation: During the formulation of the final pesticide product, there is a potential for the release of unreacted intermediates. ebrd.com

Waste Disposal: Improper handling and disposal of industrial waste, including reaction residues and off-specification products, can lead to the contamination of soil and water. ebrd.com

Domestic activities are not considered a direct source of (1-Bromo-3,3,3-trichloropropyl)benzene. However, the use of pesticides that may contain this compound as an impurity could lead to its diffuse release into the environment.

The following table provides an overview of potential emission sources for halogenated organic compounds from industrial activities, which can be extrapolated to (1-Bromo-3,3,3-trichloropropyl)benzene given its role as a pesticide intermediate.

Industrial Activity Potential Emission Sources Environmental Compartment Affected
Chemical SynthesisFugitive emissions from reactors, distillation units, and piping; process vents; wastewater discharge; solid waste disposal.Air, Water, Soil
Pesticide FormulationVolatilization during mixing and blending; spills and leaks; equipment cleaning.Air, Water, Soil
Product Storage and TransportLeaks from storage tanks and transport containers.Soil, Water
Waste Treatment and DisposalIncomplete incineration of waste; leaching from landfills.Air, Soil, Water

Environmental Fate and Transport in Various Compartments

The environmental fate of a chemical is governed by its physical and chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow). For (1-Bromo-3,3,3-trichloropropyl)benzene, specific data is scarce. Therefore, its behavior is inferred from related compounds like halogenated propylbenzenes and other brominated and chlorinated hydrocarbons.

Once released into the atmosphere, halogenated organic compounds can undergo long-range transport. nih.gov The atmospheric residence time is determined by degradation processes, primarily reaction with hydroxyl (OH) radicals. The presence of a benzene (B151609) ring suggests that (1-Bromo-3,3,3-trichloropropyl)benzene will be susceptible to attack by OH radicals. For comparison, the atmospheric photo-oxidation half-lives of propylbenzenes range from 0.31 to 1.55 days. researchgate.net The halogen substituents may influence this rate.

The persistence of halogenated compounds in the air generally increases with the degree of halogenation for chlorinated species. nih.gov However, the carbon-bromine bond is more susceptible to photolysis than the carbon-chlorine bond, which could lead to faster degradation of brominated compounds in the presence of sunlight. nih.gov

The mobility and persistence of (1-Bromo-3,3,3-trichloropropyl)benzene in aquatic and terrestrial environments are influenced by its solubility, sorption characteristics, and biodegradability.

Mobility: The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to sorb to soil and sediment. A higher Kow value indicates lower water solubility and greater sorption to organic matter. Halogenated hydrocarbons tend to be hydrophobic, suggesting that (1-Bromo-3,3,3-trichloropropyl)benzene will likely have a low mobility in soil and a tendency to partition to sediments in aquatic systems. acs.orgresearchgate.net Propylbenzenes are known to rapidly volatilize from water. researchgate.net

Persistence: The persistence of halogenated organic compounds in soil and water is highly variable. Chlorinated aromatic compounds can be persistent, with their persistence increasing with the number of chlorine atoms. nih.gov Conversely, brominated compounds may undergo more rapid degradation due to the weaker C-Br bond. nih.gov Propylbenzenes are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. researchgate.net The presence of multiple halogen atoms on the propyl chain of (1-Bromo-3,3,3-trichloropropyl)benzene may, however, hinder microbial degradation. nih.gov

The following table summarizes the expected environmental fate of (1-Bromo-3,3,3-trichloropropyl)benzene based on the properties of analogous compounds.

Environmental Compartment Transport and Transformation Processes Expected Behavior of (1-Bromo-3,3,3-trichloropropyl)benzene
Atmosphere Long-range transport, reaction with OH radicals, photolysis.Moderate potential for long-range transport. Degradation primarily through reaction with OH radicals. Photolysis of the C-Br bond may be a significant degradation pathway.
Water Volatilization, sorption to sediment, biodegradation, hydrolysis.Likely to be sparingly soluble in water. Expected to partition to sediment. Biodegradation may be slow due to halogenation.
Soil Sorption to organic matter, leaching, biodegradation, volatilization.Expected to have low mobility and be persistent. Sorption to soil organic matter is likely a key process. Biodegradation is expected to be a slow process.

Degradation and Remediation Strategies for Halogenated Organics

Given the potential persistence and toxicity of halogenated organic compounds, various degradation and remediation strategies have been developed. These can be broadly categorized into biological and chemical methods.

Bioremediation utilizes microorganisms to break down contaminants. For halogenated compounds, this can occur under both aerobic and anaerobic conditions. nih.govnih.gov

Aerobic Degradation: In the presence of oxygen, microorganisms can use halogenated aromatic compounds as a source of carbon and energy. The initial step often involves the removal of the halogen substituent by oxygenase enzymes. nih.govnih.gov

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a key process where halogen atoms are removed and replaced by hydrogen atoms. This process can make the compounds less toxic and more amenable to further degradation. researchgate.net Bioaugmentation, the introduction of specific microorganisms to a contaminated site, can enhance the degradation of persistent halogenated compounds. researchgate.net

Chemical Remediation involves the use of chemical reactions to transform contaminants into less harmful substances.

In Situ Chemical Oxidation (ISCO): This technique involves injecting strong oxidizing agents, such as permanganate (B83412) or persulfate, into the contaminated soil or groundwater to destroy organic pollutants. vertasefli.co.uk

In Situ Chemical Reduction (ISCR): This method uses reducing agents, such as zero-valent iron (ZVI), to degrade halogenated compounds through reductive dehalogenation. epa.gov

The choice of remediation strategy depends on the specific contaminants, site conditions, and cost-effectiveness. For a compound like (1-Bromo-3,3,3-trichloropropyl)benzene, a combination of approaches may be necessary to achieve effective cleanup. epa.gov

Advanced Oxidation Processes (AOPs) for Dehalogenation

Advanced Oxidation Processes (AOPs) represent a class of powerful remediation technologies capable of degrading recalcitrant organic pollutants like (1-Bromo-3,3,3-trichloropropyl)benzene. These methods rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to initiate the breakdown of complex molecules. nih.gov For halogenated compounds, AOPs can effectively cleave the strong carbon-halogen bonds, a critical first step in detoxification. mdpi.com

Several AOPs are applicable to the dehalogenation of compounds structurally analogous to (1-Bromo-3,3,3-trichloropropyl)benzene. epa.gov Processes such as UV/Ozone, wet air oxidation, and supercritical water oxidation can initiate degradation by attacking the electron-rich phenyl group or the alkyl chain. nih.govepa.gov The attack by hydroxyl radicals can lead to a cascade of reactions, including hydroxylation of the aromatic ring and oxidative cleavage of the C-Br and C-Cl bonds, ultimately mineralizing the compound to carbon dioxide, water, and inorganic halides. nih.gov The effectiveness of a specific AOP is contingent on factors like the contaminant's concentration and the matrix (e.g., water, soil). mdpi.com For instance, persulfate-based AOPs have shown promise for in-situ chemical oxidation of aromatic hydrocarbons in soil. nih.gov

Comparison of Advanced Oxidation Processes for Halogenated Compound Removal

AOP TechniquePrimary OxidantApplicabilityKey Considerations
UV/Ozone (O₃)Hydroxyl Radical (•OH)Aqueous waste streamsEffective for various aromatic hydrocarbons; may form halogenated byproducts in the presence of chloride ions. nih.gov
Wet Air OxidationMolecular Oxygen (at high T/P)Aqueous liquids and slurries with up to 15% organicsOperates at high temperature and pressure; suitable for concentrated waste streams. epa.gov
Supercritical Water OxidationWater as a reactive medium above its critical pointLiquids and slurries with ~10% organicsAchieves high destruction efficiency but requires significant energy input. epa.gov
Fenton/Photo-FentonHydroxyl Radical (•OH) via H₂O₂ and Iron catalystWater and soil remediationEffective for chlorinated organics like TCE; can generate iron sludge. mdpi.com

Bioremediation and Microbial Degradation Mechanisms

Bioremediation offers a cost-effective and environmentally sustainable approach to cleaning up sites contaminated with halogenated organic compounds. nih.gov This process harnesses the metabolic capabilities of microorganisms to transform toxic pollutants into less harmful substances. The degradation of a compound like (1-Bromo-3,3,3-trichloropropyl)benzene would likely involve specialized bacteria or fungi capable of cleaving carbon-halogen bonds. nih.govacs.org

The primary microbial mechanisms for dehalogenation include:

Reductive Dehalogenation: Under anaerobic conditions, some bacteria can use halogenated compounds as electron acceptors, replacing a halogen atom with a hydrogen atom. nih.gov This process is critical for highly chlorinated compounds. Organohalide-respiring bacteria (OHRB) are key players in this process. nih.gov

Oxidative Dehalogenation: Aerobic microorganisms utilize oxygenases to incorporate oxygen into the molecule, which can destabilize the carbon-halogen bond and lead to its cleavage. nih.gov

Hydrolytic Dehalogenation: Certain enzymes can replace a halogen atom directly with a hydroxyl group from water.

While specific microbes capable of degrading (1-Bromo-3,3,3-trichloropropyl)benzene have not been documented, studies on similar structures provide insight. For example, Pseudomonas species are known to degrade propylbenzene (B89791) by oxidizing either the side chain or the aromatic ring. nih.govnih.gov Furthermore, bacteria like Pseudomonas aeruginosa have demonstrated the ability to degrade long-chain alkanes, suggesting that microbes can be found or engineered to target the propyl chain of the target molecule. nih.gov Fungi, with their powerful oxidative enzymes like laccases and peroxidases, also play a role in breaking down complex chlorinated aromatic compounds. acs.org

Microbial Genera and Dehalogenation Mechanisms

Microbial GenusDegradation MechanismTargeted Compound Class
DehalococcoidesReductive DechlorinationChlorinated ethenes (e.g., PCE, TCE). mdpi.com
PseudomonasOxidative Degradation / Side-chain oxidationPropylbenzenes, Alkanes. nih.govnih.gov
GordoniaAlkane DegradationLong-chain alkanes. nih.gov
Various Fungi (Basidiomycota)Oxidative Degradation (Laccases, Peroxidases)Chlorinated aromatic compounds. mdpi.comacs.org

Catalytic Decomposition and Waste Treatment Technologies

For waste streams with high concentrations of halogenated organic compounds, physical and chemical treatment technologies, including catalytic decomposition and thermal destruction, are often employed. epa.govzeeco.com These methods are generally more rapid and less sensitive to environmental conditions than bioremediation.

Thermal Oxidation (Incineration): This is a widely used and highly effective technology for destroying halogenated wastes. zeeco.com Operating at temperatures typically exceeding 1000°C, it can achieve a destruction and removal efficiency of over 99.9%. mdpi.comzeeco.com A critical aspect of incinerating halogenated compounds is the management of acidic gases (HCl and HBr) formed during combustion, which requires downstream scrubber systems. zeeco.com

Catalytic Hydrodechlorination (HDC): This process involves reacting the halogenated waste with hydrogen gas over a metal catalyst, typically palladium (Pd) or nickel (Ni). mdpi.com The reaction replaces halogen atoms with hydrogen, converting the hazardous compound into a less toxic hydrocarbon and hydrogen halides. Bimetallic catalysts, such as Pd-Fe, have shown enhanced activity and resistance to deactivation by HCl. mdpi.com

Mixed Redox Catalysis: A newer approach employs a catalyst (e.g., Pt/Rh) under "mixed redox" conditions, in the presence of both an oxidant (oxygen) and a reductant (like hydrogen or propane). nih.gov This method can achieve high conversion rates at moderate temperatures and has been successfully field-tested for destroying chlorinated solvents from soil vapor extraction systems, showing no catalyst degradation over extended periods. nih.gov

Comparison of Waste Treatment Technologies for Halogenated Organics

TechnologyProcess DescriptionAdvantagesDisadvantages
Thermal OxidationHigh-temperature combustion to mineralize waste. zeeco.comHigh destruction efficiency (>99.9%); applicable to liquids and gases. zeeco.comHigh energy consumption; requires acid gas scrubbing. mdpi.comzeeco.com
Catalytic HydrodechlorinationCatalytic reaction with H₂ to replace halogens with hydrogen. mdpi.comOperates at lower temperatures than incineration; potential for catalyst reuse.Catalyst can be deactivated by HCl and other impurities. mdpi.com
Mixed Redox CatalysisCatalytic oxidation in the presence of a reductant. nih.govHigh conversion at moderate temperatures; stable catalyst performance. nih.govRequires both oxidant and reductant streams.
AdsorptionUse of adsorbents like activated carbon to remove compounds from water or air. researchgate.netHigh removal efficiency; simple operation. researchgate.netTransfers contaminant to another phase; requires regeneration or disposal of adsorbent.

Analytical Methodologies for Environmental Monitoring

Effective environmental management of (1-Bromo-3,3,3-trichloropropyl)benzene requires robust analytical methods capable of detecting and quantifying the parent compound and its degradation products at trace levels. The complexity of environmental samples (soil, water, air) necessitates techniques that are both highly sensitive and selective. chromatographyonline.com

Development of Highly Sensitive and Selective Detection Techniques

The standard for analyzing halogenated organic compounds is gas chromatography (GC) due to its excellent separation capabilities for volatile and semi-volatile compounds. chromatographyonline.com The choice of detector is crucial for achieving the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of organic contaminants. chromatographyonline.com It provides structural information, allowing for unambiguous identification of the target analyte even in complex matrices. High-resolution mass spectrometry (HRMS) further enhances selectivity.

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to electronegative compounds, making it ideal for detecting halogenated organics. chromatographyonline.com While very sensitive, it is less selective than MS and can be prone to interferences.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides a significant increase in separation power compared to conventional GC, which is essential when analyzing complex environmental samples that may contain numerous coeluting compounds. chromatographyonline.com

The primary challenge in environmental analysis is detecting pollutants at ultra-trace levels to protect human and ecological health. Continuous advancements focus on improving detection limits, reducing sample preparation steps, and enhancing the ability to screen for a wide range of known and unknown contaminants simultaneously. chromatographyonline.com

Key Detectors for Gas Chromatographic Analysis of Halogenated Compounds

DetectorPrincipleSelectivityTypical Detection Limit
Mass Spectrometry (MS)Measures mass-to-charge ratio of ionized molecules. hyperwriteai.comHigh (confirmatory)Low pg to fg
Electron Capture Detector (ECD)Measures decrease in current caused by electron-capturing analytes. chromatographyonline.comSelective for electronegative compounds (e.g., halogens)fg to low pg
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Atomizes sample in plasma and detects ions by MS. hyperwriteai.comElement-specific (can target Br, Cl)Very low (ppt range)

Speciation and Quantification of Halogenated Breakdown Products

During remediation, (1-Bromo-3,3,3-trichloropropyl)benzene will be transformed into various intermediate breakdown products before complete mineralization. Identifying and quantifying these products is crucial, as they can sometimes be more toxic than the parent compound. chromatographyonline.com

The degradation pathway can be complex. For example:

Reductive dehalogenation would likely proceed stepwise, creating intermediates such as (1-bromo-3,3-dichloropropyl)benzene, (3,3,3-trichloropropyl)benzene, and eventually propylbenzene.

Oxidative processes could lead to the formation of hydroxylated aromatic rings (e.g., bromotrichloropropyl phenols) or oxidation of the propyl side chain to form compounds like β-(bromotrichloromethyl)propionic acid. nih.gov

Potential Breakdown Products and Analytical Approaches

Potential Breakdown ProductFormation PathwayAnalytical Technique
(1-Bromo-3,3-dichloropropyl)benzeneReductive DechlorinationGC-MS, GC-ECD
(3,3,3-Trichloropropyl)benzeneReductive DebrominationGC-MS, GC-ECD
PropylbenzeneComplete DehalogenationGC-MS, GC-FID
Bromotrichloropropyl PhenolsOxidative (Hydroxylation)LC-MS, GC-MS (after derivatization)
Halogenated Benzoic AcidsSide-chain OxidationLC-MS, GC-MS (after derivatization)

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